5-Acetyl-(4-methoxy phenoxy)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Acetyl-(4-methoxy phenoxy)pyridine is an organic compound with the molecular formula C14H13NO3 It is a derivative of pyridine, featuring an acetyl group at the 5-position and a methoxy phenoxy group at the 4-position
Mechanism of Action
Target of Action
Pyridazine derivatives, which include 5-acetyl-(4-methoxy phenoxy)pyridine, have been shown to interact with a range of biological targets .
Mode of Action
Pyridazine and pyridazinone derivatives have been shown to exhibit a wide range of pharmacological activities, including antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant, and various other anticipated biological activities .
Biochemical Pathways
It’s worth noting that pyridazine derivatives have been utilized in medicinal chemistry against a range of biological targets and physiological effects .
Result of Action
Pyridazine and pyridazinone derivatives have been demonstrated to possess antipyretics, anti-inflammatory and analgesic, antiplatelet, anticancer, antidepressant, anxiolytic, antidiabetic, antihypertensive, anticonvulsant, bronchial asthma and allergy, antifungal, antibacterial, antitubercular and many other anticipated biological properties .
Action Environment
It’s worth noting that the success of suzuki–miyaura (sm) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetyl-(4-methoxy phenoxy)pyridine typically involves the coupling of a pyridine derivative with a phenoxy compound. One common method is the Suzuki–Miyaura coupling reaction, which uses palladium as a catalyst and boron reagents to form the carbon-carbon bond . The reaction conditions are generally mild, making it a preferred method for synthesizing this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The use of continuous flow reactors can enhance the efficiency and yield of the process. Additionally, the purification of the final product is typically achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
5-Acetyl-(4-methoxy phenoxy)pyridine can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the acetyl group can yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
5-Acetyl-(4-methoxy phenoxy)pyridine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of certain biological pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of diseases where pyridine derivatives have shown efficacy.
Comparison with Similar Compounds
Similar Compounds
Phenoxy acetamide derivatives: These compounds share the phenoxy group and have similar biological activities.
Pyridine derivatives: Compounds like 2-acetylpyridine and 4-methoxypyridine have structural similarities and are used in similar applications.
Uniqueness
5-Acetyl-(4-methoxy phenoxy)pyridine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[6-(4-methoxyphenoxy)pyridin-3-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-10(16)11-3-8-14(15-9-11)18-13-6-4-12(17-2)5-7-13/h3-9H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSQJFDSGYVOTBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN=C(C=C1)OC2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.